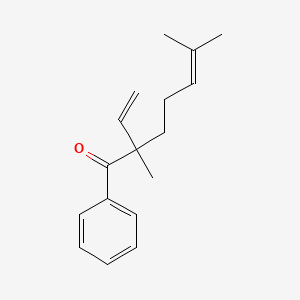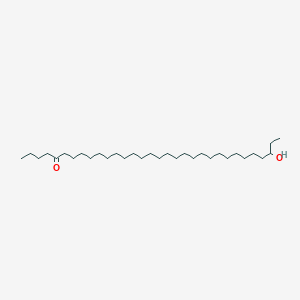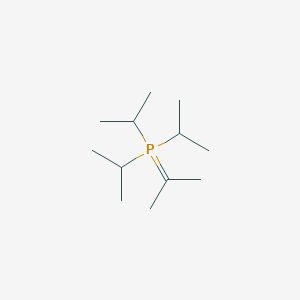
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a chloronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione typically involves the following steps:
Formation of 4-tert-Butylcyclohexanol: This intermediate is prepared by the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid.
Cyclization and Chlorination: The 4-tert-butylcyclohexanol is then subjected to cyclization and chlorination reactions to form the desired naphthoquinone structure.
Industrial Production Methods: Industrial production methods for this compound may involve the use of biocatalytic routes, which offer high specificity and enantioselectivity under physiological conditions . These methods often employ carbonyl reductase (CRED) enzymes for the reduction of prochiral ketones, followed by further chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyacids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various quinones, hydroquinones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound undergoes extensive alkyl hydroxylation, primarily catalyzed by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can interact with various cellular components, exerting their effects through different biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(4-tert-Butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but with a hydroxyl group instead of a chlorine atom.
4-tert-Butylcyclohexyl acetate: Although structurally different, it shares the tert-butylcyclohexyl moiety.
Uniqueness: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94015-43-7 |
|---|---|
Formule moléculaire |
C20H23ClO2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-(4-tert-butylcyclohexyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C20H23ClO2/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)19(23)15-7-5-4-6-14(15)18(16)22/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
VGOLVCRNSNMISX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




